Product packaging for (+)-Santolina alcohol(Cat. No.:CAS No. 35671-15-9)

(+)-Santolina alcohol

Cat. No.: B1590485
CAS No.: 35671-15-9
M. Wt: 154.25 g/mol
InChI Key: JWGLVEFPXSKNBN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-Santolina Alcohol (CAS 35671-15-9) is a natural monoterpene compound of significant interest in phytochemical and pharmacological research. With a molecular formula of C10H18O and a molecular weight of 154.25 g/mol, it is characterized as a colorless liquid with a density of 0.861 g/mL at 20°C . This compound is a notable constituent found in the essential oils of various medicinal plants, including Santolina chamaecyparissus (cotton lavender) , Anacyclus pyrethrum , and certain Achillea species . Its presence contributes to the documented biological activities of these essential oils. Research indicates that this compound, both in isolation and as a key component of complex essential oils, possesses promising antimicrobial properties . Studies have demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . The essential oils containing this compound have also shown significant anti-inflammatory activity by inhibiting enzymes like lipoxygenase and reducing edema in models of inflammation . Furthermore, the broader phytochemical profiles of oils rich in this compound have exhibited strong antioxidant and dose-dependent cytotoxic effects against cancer cell lines, such as HepG2 liver cancer cells, highlighting its value in therapeutic discovery . As a well-characterized standard, this compound is essential for the GC-MS analysis and chemical profiling of essential oils . Its high purity makes it suitable for use in bioassay-guided isolation studies, molecular docking simulations, and ADMET profiling to explore its drug-likeness and potential mechanisms of action . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B1590485 (+)-Santolina alcohol CAS No. 35671-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGLVEFPXSKNBN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C=C)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H](C=C)C(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80487451
Record name (+)-Santolina alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35671-15-9
Record name (+)-Santolina alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80487451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Chemotaxonomic Distribution

Isolation from Santolina Species

The genus Santolina, from which the compound derives its name, is a primary source of (+)-Santolina alcohol. However, its presence and concentration can differ substantially among the various Santolina species.

Santolina chamaecyparissus L. Essential Oil Composition

Santolina chamaecyparissus, commonly known as lavender cotton, has been a subject of phytochemical investigation. Studies on its essential oil have revealed a complex mixture of volatile compounds. While artemisia ketone is often a major component, ranging from 25-40%, this compound is not always reported as a principal constituent in all chemotypes of this species. tandfonline.comtandfonline.com One study of S. chamaecyparissus from Serbia identified 47 compounds, with artemisia ketone (36.11%) and vulgarone B (22.13%) being the most prominent. mdpi.com Other analyses have noted the presence of compounds with the artemisyl skeleton, such as artemisia triene, yomogi alcohol, and artemisia alcohol, alongside artemisia ketone. tandfonline.comtandfonline.com The variability in the chemical profile, including the content of this compound, can be influenced by geographical location, environmental conditions, and the specific subspecies being analyzed. mdpi.comacs.org

Santolina africana Jord. et Fourr. Essential Oil Variability and Content

Santolina africana exhibits significant variability in its essential oil composition, including the content of this compound. In a study of S. africana from Morocco, the essential oil was rich in artemisia ketone (35.4%) and santolina alcohol (16.2%). dergipark.org.trdergipark.org.tr In contrast, a sample from Tunisia showed a higher concentration of artemisia ketone (44.3%) and a significantly lower amount of santolina alcohol (3.2%). dergipark.org.trdergipark.org.tr

An extensive analysis of 18 oil samples from three different locations in eastern Algeria identified a wide range of major components, with santolina alcohol content varying from 0.2% to 14.0%. mdpi.com Other significant compounds in the Algerian samples included germacrene D, myrcene, spathulenol, α-bisabolol, β-pinene, and 1,8-cineole. mdpi.comcabidigitallibrary.orgresearchgate.net This demonstrates the considerable chemical diversity within S. africana, where this compound can be a major or a minor constituent depending on the geographical origin of the plant. dergipark.org.tr

Table 1: Essential Oil Composition of Santolina africana from Different Regions

Compound Morocco (%) Tunisia (%) Algeria (%)
Artemisia ketone 35.4 44.3 Not specified as major in all samples
Santolina alcohol 16.2 3.2 0.2-14.0
Isoborneol (B83184) 6.1 26.6 Not specified as major
β-oplopenone 5.1 Not reported Not reported
Germacrene D Not reported Not reported 0.1-25.3
Myrcene Not reported Not reported 4.2-20.9
Spathulenol Not reported Not reported 2.5-20.7
α-Bisabolol Not reported Not reported 2.2-20.0
β-Pinene Not reported Not reported 2.4-18.7
1,8-Cineole Not reported Not reported 5.0-16.8
cis-Chrysanthenol Not reported Not reported 0.7-16.5
Capillene Not reported Not reported 0.1-16.9
Camphor (B46023) Not reported Not reported 0.2-7.9
Terpinen-4-ol Not reported Not reported 1.8-7.3
Lyratol Not reported Not reported 0.1-6.7

Data sourced from multiple studies. dergipark.org.trdergipark.org.trmdpi.com

Occurrence in Other Santolina Species

Beyond S. chamaecyparissus and S. africana, this compound has been identified in other species of the genus. For instance, it is a known component of the essential oils of S. ligustica and has been reported in investigations of S. corsica and S. insularis. researchgate.netthieme-connect.com The presence of this irregular monoterpene across different Santolina species underscores its significance as a chemotaxonomic marker for the genus.

Presence in Achillea Species

The occurrence of this compound is not limited to the Santolina genus; it is also found in various species of the genus Achillea, another member of the Asteraceae family.

Achillea ageratum L. Essential Oil Characterization

The essential oil of Achillea ageratum shows considerable chemical diversity depending on its geographical origin. A study of A. ageratum from Corsica identified santolina alcohol as a major component, constituting 10% of the oil. researchgate.nettandfonline.com Other principal constituents in the Corsican oil were 1,8-cineole (41.0%) and yomogi alcohol (22.3%). researchgate.nettandfonline.com In contrast, research on Moroccan A. ageratum revealed artemisyl acetate (B1210297) as the dominant compound (62.34–78.79%), with santolina alcohol present in significant amounts ranging from 4.86% to 11.77%. nih.govscu.edu.auresearchgate.net This variation highlights the existence of different chemotypes of A. ageratum.

Table 2: Major Components of Achillea ageratum Essential Oil from Different Locations

Compound Corsica (%) Morocco (Wild & Cultivated) (%)
Santolina alcohol 10.0 4.86 - 11.77
1,8-Cineole 41.0 Not a major component
Yomogi alcohol 22.3 4.89 - 12.40
Artemisia acetate 7.6 62.34 - 78.79
Artemisia alcohol Not specified as major 3.36 - 7.04

Data sourced from multiple studies. researchgate.nettandfonline.comnih.govscu.edu.auresearchgate.net

Achillea fragrantissima (Forssk.) Sch. Bip. Chemical Profile

This compound is a consistently reported major constituent in the essential oil of Achillea fragrantissima. Studies on samples from the Negev desert and the vicinity of Mt. Sinai found santolina alcohol concentrations ranging from 12.5% to 21.2%. tandfonline.com Other major components identified were α-thujone and artemisia ketone. tandfonline.com

A comparative study of A. fragrantissima from Saudi Arabia and Egypt also highlighted the presence of santolina alcohol. mdpi.com In the Saudi Arabian sample, it was found at a concentration of 4.0%, while the Egyptian sample contained 6.2%. mdpi.com Further analysis of Egyptian A. fragrantissima using different extraction methods confirmed santolina alcohol as a major component, with concentrations of 14.66% in the headspace solid-phase microextraction (HS-SPME) sample and 9.00% in the hydrodistilled (HD) oil. nih.gov In another study on A. fragrantissima from the central region of Saudi Arabia, santolina alcohol was a major component in both the leaves (10.1%) and stems (10.4%). arabjchem.org The consistent presence of santolina alcohol, often in significant quantities, across different geographic locations solidifies its importance in the chemical profile of A. fragrantissima. ingentaconnect.comnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1,8-Cineole
α-Bisabolol
α-Pinene
α-Thujone
Artemisia acetate
Artemisia alcohol
Artemisia ketone
Artemisia triene
β-oplopenone
β-Pinene
Camphor
Capillene
cis-Chrysanthenol
Germacrene D
Isoborneol
Lyratol
Myrcene
Spathulenol
Terpinen-4-ol
Vulgarone B

Contextual Data from Achillea santolina L. Extracts

The investigation of essential oils from the genus Achillea reveals a complex chemotaxonomic landscape regarding the presence of this compound. In a comparative study of two Achillea species from Egypt, Achillea fragrantissima (Forssk.) Sch. Bip. and Achillea santolina L., significant differences in their chemical profiles were observed. nih.govingentaconnect.com The hydrodistilled essential oil and the n-hexane-ether extract of A. fragrantissima were found to contain santolina alcohol as a major constituent, alongside artemisia alcohol, artemisia ketone, cis-thujone, and trans-thujone. nih.govingentaconnect.com Conversely, in the 54 volatile components detected in A. santolina, the major compounds were identified as 1,8-cineole, fragranol, fragranyl acetate, and terpin-4-ol, with santolina alcohol not being a principal component in this specific analysis. nih.govingentaconnect.com

Further research on A. fragrantissima collected from Syria reinforces its status as a source of santolina alcohol. ju.edu.joju.edu.jo Analysis of its essential oil identified santolina alcohol as a major compound at a concentration of 15.54%. ju.edu.joju.edu.jo Other primary constituents in the Syrian ecotype included beta-thujone (B1670768) (39.63%), artemisia ketone (15%), and alpha-thujone (B1682897) (10.58%). ju.edu.joju.edu.jo In contrast, the essential oil from A. santolina grown in the same Syrian region was characterized by camphor (49.13%), eucalyptol (B1671775) (17.13%), and terpine-4-ol (8.29%), again showing an absence of santolina alcohol as a major component. ju.edu.joju.edu.jo These findings underscore the distinct chemical profiles between these closely related species.

Table 1: Major Chemical Constituents in Achillea fragrantissima and Achillea santolina Essential Oils from Syria
CompoundAchillea fragrantissima (%)Achillea santolina (%)
Beta-Thujone39.63-
Santolina alcohol 15.54 -
Artemisia ketone15.00-
Alpha-Thujone10.58-
Camphor-49.13
Eucalyptol-17.13
Terpine-4-ol-8.29
Data sourced from a study on plants collected from Al-Kalamoon, Damascus countryside, Syria. ju.edu.joju.edu.jo

Identification in Other Plant Genera (e.g., Seriphidium herba-alba, Cladanthus mixtus)

This compound is a significant volatile compound found in several other genera within the Asteraceae family, notably Seriphidium and Cladanthus.

In Seriphidium herba-alba (Asso), also known by its synonym Artemisia herba-alba, santolina alcohol is consistently identified as a major constituent of its essential oil. nih.govbohrium.comnih.govplos.orgplos.org A detailed analysis of S. herba-alba from the Middle East and North Africa revealed a complex oil composition with 52 compounds. nih.govplos.org Among these, santolina alcohol was a key component, with its concentration, along with other major compounds like α-thujone, β-thujone, and chrysanthenone, ranging from 6.34% to 18.12%. nih.govplos.org The PubChem database also lists Artemisia herba-alba as a known natural source of santolina alcohol. nih.gov

The essential oil of Cladanthus mixtus (L.) Chevall. also features santolina alcohol, though its abundance can vary significantly. In a study of C. mixtus from central-northern Morocco, santolina alcohol was the principal component, constituting 40.7% of the essential oil extracted from the flowers. biointerfaceresearch.com Other main constituents in this chemotype were germacrene D (8.9%) and α-pinene (5.7%). biointerfaceresearch.com Another report on Moroccan C. mixtus also identified santolina alcohol (5.37%) as a notable component alongside camphor (21.36%), β-myrcene (13.76%), and santolinatriene (10.10%). derpharmachemica.com However, other analyses of C. mixtus have found santolina alcohol in much smaller quantities or have not detected it at all, indicating the existence of different chemotypes. researchgate.net

Table 2: Percentage of this compound in Select Plant Genera
Plant SpeciesPlant PartGeographic OriginThis compound (%)Other Major ComponentsSource(s)
Seriphidium herba-alba Aerial PartsMiddle East/North Africa6.34 - 18.12 (range with other majors)α-thujone, β-thujone, chrysanthenone nih.govplos.org
Cladanthus mixtus FlowersCentral-Northern Morocco40.7Germacrene D (8.9%), α-pinene (5.7%) biointerfaceresearch.com
Cladanthus mixtus Aerial PartsMorocco5.37Camphor (21.36%), β-myrcene (13.76%) derpharmachemica.com
Cladanthus mixtus Aerial PartsMorocco (Sample SS)3.4(E)-nerolidol (13.9%), α-pinene (4.6%) mdpi.com

Influence of Environmental and Geographic Factors on Natural Abundance

The natural abundance of this compound in the essential oils of various plant species is significantly influenced by environmental, geographic, and genetic factors. This variability leads to the definition of distinct chemotypes within the same species.

Studies on Cladanthus mixtus from Morocco clearly demonstrate this phenomenon. One investigation of wild C. mixtus from two different Moroccan regions, Bouznika and Oujda, identified two distinct chemotypes for the first time. researchgate.net While one chemotype was characterized by 2-Methyl-2-trans-butenyl methacrylate, the other was defined by trans-β-farnesene. researchgate.net In this particular study, santolina alcohol was present only as a trace component (t-0.1%). researchgate.net A separate analysis of two other C. mixtus oil samples from Morocco, designated SH and SS, also showed marked compositional differences. mdpi.com Santolina alcohol was present at 3.4% in the SS sample, which was dominated by (E)-nerolidol (13.9%), but it was not reported in the SH sample, which was rich in 1,8-cineole (20.8%) and α-pinene (16.1%). mdpi.com

Similar geographic variations are observed in Santolina africana. A comparative study of essential oils from S. africana stems collected in Morocco and Tunisia revealed different chemical profiles. dergipark.org.tr The Moroccan sample contained 16.2% santolina alcohol, making it a major component along with artemisia ketone (35.4%). dergipark.org.tr In contrast, the Tunisian sample contained only 3.2% santolina alcohol, with artemisia ketone (44.3%) and isoborneol (26.6%) being the most dominant compounds. dergipark.org.tr This variation in santolina alcohol content between the two geographical origins highlights the role of ecological or genetic differences. dergipark.org.tr Ecological factors such as climate and substrate are recognized as critical influences on the distribution and chemical composition of medicinal plants. psu.edu

Biosynthetic Pathways and Mechanistic Elucidation

Proposed Biosynthetic Routes for Irregular Monoterpenoids

Regular monoterpenes are typically formed through the head-to-tail linkage of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In contrast, irregular monoterpenoids, such as (+)-Santolina alcohol, are synthesized via a "non-head-to-tail" condensation of two DMAPP molecules. essencejournal.com This unconventional cyclopropanation reaction is catalyzed by chrysanthemyl diphosphate (B83284) synthase (CPPase), also known as chrysanthemol (B1213662) synthase (CHS). rsc.orgresearchgate.net

The initial and pathway-specific step in the biosynthesis of many irregular monoterpenes is the formation of chrysanthemyl diphosphate (CPP) from two molecules of DMAPP. researchgate.netcsic.es This reaction establishes the characteristic cyclopropane (B1198618) ring structure found in the chrysanthemyl skeleton. csic.es The resulting CPP is a crucial intermediate, serving as the precursor to a variety of irregular monoterpenes. csic.es

Role of the Chrysanthemyl Cation in this compound Formation

The chrysanthemyl cation is a key reactive intermediate formed from chrysanthemyl diphosphate and is central to the biosynthesis of this compound and other related irregular monoterpenes. csic.esmdpi.com The formation of this cation sets the stage for a series of skeletal rearrangements that lead to the diverse structures observed in this class of natural products. csic.es In aqueous environments, the chrysanthemyl cation can react to form several monoterpene alcohols, including chrysanthemol, artemisia alcohol, yomogi alcohol, and santolina alcohol. mdpi.com

The fate of the chrysanthemyl cation is highly dependent on the specific enzymatic environment and the subsequent rearrangement pathways it undergoes. It is the branching point from which the biosynthesis of the artemisyl, santolinyl, and lavandulyl skeletons can proceed. dntb.gov.ua

Rearrangement Mechanisms in Santolina Alcohol Biosynthesis

The conversion of the chrysanthemyl skeleton to the santolinyl skeleton is a critical step in the biosynthesis of this compound. This transformation involves a series of complex carbocation rearrangements. colab.ws One proposed mechanism for the formation of the santolinyl skeleton from the artemisyl skeleton involves a 1,2-shift of a vinyl group. researchgate.net

Studies involving the acid-catalyzed rearrangement of yomogi alcohol epoxide, which possesses an artemisyl skeleton, have demonstrated the formation of a compound with the santolinyl skeleton. researchgate.net This rearrangement is initiated by the opening of the epoxide ring, followed by the participation of a double bond and a subsequent shift of the vinyl group. researchgate.net While this provides a model for the chemical conversion, the precise enzymatic mechanism within the plant remains an area of active investigation. The cleavage of the C(1')-C(3') cyclopropane bond of the chrysanthemyl cation is a key event that initiates the cascade of rearrangements leading to different irregular monoterpene skeletons. csic.es

Relationship to Related Natural Products (e.g., Artemisia alcohol, Yomogi alcohol)

This compound is biosynthetically related to other irregular monoterpenes, most notably Artemisia alcohol and Yomogi alcohol. csic.es All three of these compounds are derived from the common precursor, the chrysanthemyl cation. mdpi.com The different skeletal structures arise from alternative rearrangement pathways of this cation. csic.es

For instance, the rupture of the C(1')-C(3') cyclopropane bond in the chrysanthemyl cation can lead to an isomeric allylic cation. mdpi.com This cation can then react with water to yield both Artemisia alcohol and Yomogi alcohol. csic.esmdpi.com The formation of the santolinyl skeleton represents a more complex rearrangement from this same chrysanthemyl precursor. dntb.gov.ua The co-occurrence of Santolina alcohol, Artemisia alcohol, and Yomogi alcohol in the essential oils of various plants, such as certain species of Achillea and Artemisia, further supports their close biosynthetic relationship. essencejournal.com

Chemical Synthesis and Stereochemical Control

Total Synthesis Methodologies of (±)-Santolina Alcohol

The synthesis of racemic or (±)-Santolina alcohol serves as a foundational challenge in organic chemistry, often accomplished through elegant and efficient reaction pathways. One notable method involves the tandem addition of vinylmagnesium bromide and a suitable carbonyl compound to a cyclopropene (B1174273) precursor. This approach is valued for its brevity and effectiveness in constructing the core structure of the target monoterpenol. rsc.org

A key strategy for synthesizing (±)-Santolina alcohol relies on a cyclopropylcarbinyl–homoallyl rearrangement. rsc.org This process is initiated by creating a specific cyclopropylcarbinyl intermediate that, under the reaction conditions, rearranges to form the desired homoallylic alcohol framework of Santolina alcohol. This rearrangement is a powerful tool for accessing this class of compounds from readily available starting materials. rsc.orgrsc.org

Stereoselective Synthesis Strategies for (+)-Santolina Alcohol

Achieving stereocontrol to selectively synthesize the (+)-enantiomer of Santolina alcohol requires more sophisticated asymmetric techniques. A prominent and successful approach involves catalytic enantioselective allylic substitution (EAS) reactions. nih.gov These transformations are capable of creating 1,4-dienes that feature a tertiary carbon stereogenic center, a key structural motif in Santolina alcohol. nih.gov

One such protocol employs a copper complex of an N-heterocyclic carbene (NHC) as the catalyst. nih.gov This system facilitates the coupling of readily accessible allylic electrophiles with robust alkenyl-(pinacolatoboron) compounds. The reaction proceeds with high efficiency, site-selectivity (Sₙ2'), and excellent enantioselectivity, making it a valuable tool for the synthesis of natural products like this compound. nih.gov The versatility of this method allows for the use of various substituted electrophiles and alkenylboron reagents, providing access to the desired 1,4-diene products in high yields and enantiomeric ratios. nih.gov

The utility of this NHC-Cu-catalyzed approach has been demonstrated in the enantioselective synthesis of several natural products, including Santolina alcohol, showcasing its reliability and broad applicability in constructing complex chiral molecules. nih.govresearchgate.net

Table 1: NHC-Cu-Catalyzed Enantioselective Allylic Substitution for 1,4-Diene Synthesis This table represents the general applicability of the methodology relevant to synthesizing precursors for monoterpenoids like Santolina alcohol.

EntryAllylic Phosphate ElectrophileAlkenylboron CompoundYield (%)Sₙ2':Sₙ2 RatioEnantiomeric Ratio (er)
1Aryl-substitutedVinyl-B(pin)>98>98:299:1
2Alkyl-substitutedE-disubstituted alkenyl-B(pin)>98>98:299:1
3Aryl-substitutedZ-disubstituted alkenyl-B(pin)>98>98:299:1
4Alkyl-substituted1,1-disubstituted alkenyl-B(pin)>98>98:299:1

Data sourced from studies on catalytic enantioselective allylic substitution reactions. nih.gov

Synthetic Approaches via Cyclopropylcarbinyl–Homoallyl Rearrangements

The cyclopropylcarbinyl–homoallyl rearrangement is a classic and powerful transformation in organic synthesis, particularly for constructing acyclic and cyclic homoallylic alcohols. rsc.orgrsc.org This rearrangement is driven by the release of ring strain from the three-membered cyclopropane (B1198618) ring. The process involves a cyclopropylcarbinyl cation, which is a non-classical carbocation intermediate. rsc.org

In the context of Santolina alcohol synthesis, a cyclopropylcarbinol is treated with reagents that facilitate the formation of a carbocation at the carbinol carbon. This cyclopropylcarbinyl cation is unstable and readily interconverts with homoallyl and cyclobutyl carbocations. nih.govresearchgate.net It is generally accepted that a bicyclobutonium ion is a key intermediate in this interconversion. nih.gov The equilibrium between these cationic species can be influenced by substituents, but for many systems, the rearrangement proceeds to form the more stable homoallylic cation, which is then trapped by a nucleophile (often water or another solvent molecule) to yield the homoallylic alcohol. researchgate.netchemrxiv.org

Computational studies have provided deeper insight into this process, indicating that cyclopropylcarbinyl cations are stable intermediates, while bicyclobutonium structures are high-energy transition states. chemrxiv.orgnjit.edu The rearrangement pathways can include ring openings to classical homoallylic cations, and the stereochemical outcome depends on the relative energy barriers of these pathways versus direct nucleophilic attack. chemrxiv.orgnjit.edu

Advances in Asymmetric Synthesis Relevant to Monoterpenoid Structures

The field of asymmetric synthesis is continually evolving, providing ever-more powerful tools for the construction of complex chiral molecules like monoterpenoids. Recent advances have focused on developing highly efficient and selective catalytic methods. frontiersin.orgnih.gov

Key areas of progress include:

Organocatalysis : The use of small, chiral organic molecules as catalysts has become a major pillar of asymmetric synthesis. researchgate.netnumberanalytics.com Catalysts such as proline and its derivatives, as well as chiral amines like MacMillan's imidazolidinone, can facilitate a wide range of transformations, including aldol (B89426) reactions and Michael additions, with high enantioselectivity under mild conditions. numberanalytics.com

Transition-Metal Catalysis : The combination of transition metals with chiral ligands remains a cornerstone of asymmetric synthesis. researchgate.net Chiral hydroxamic acid ligands, for instance, have proven effective in various reactions, including enantioselective C-C bond formation and the functionalization of C-H bonds. preprints.org Furthermore, developments in metallaphotoredox catalysis, often using copper or iridium catalysts, have enabled novel enantioconvergent reactions, such as the amidation of racemic alkyl electrophiles. frontiersin.orgnih.gov

Biocatalysis : The use of enzymes as catalysts offers exceptional selectivity. numberanalytics.com Lipases are commonly used for the kinetic resolution of racemic esters or alcohols, while dehydrogenases can reduce ketones to produce enantiomerically pure alcohols. numberanalytics.com

Flow Chemistry : Incorporating asymmetric catalysis into continuous flow systems allows for precise control over reaction parameters such as temperature and reaction time. researchgate.net This can lead to enhanced efficiency, selectivity, and scalability of synthetic processes. researchgate.net

These evolving methodologies, often used in combination, continue to push the boundaries of synthetic chemistry, enabling the efficient and highly selective synthesis of natural products and other complex chiral structures. researchgate.netsioc-journal.cn

Derivatization and Analog Development for Structure Activity Relationship Studies

Synthesis of Santolina Alcohol Derivatives for Bioactivity Profiling

The synthesis of derivatives of (+)-Santolina alcohol is a key strategy to explore how modifications to its structure influence its biological activity. The hydroxyl group of the alcohol serves as a prime site for derivatization, allowing for the preparation of a variety of esters and ethers. These modifications can alter the compound's lipophilicity, steric bulk, and electronic properties, which in turn can significantly impact its interaction with biological targets.

For instance, esterification of the hydroxyl group with a range of carboxylic acids can introduce different alkyl or aryl moieties. These modifications can be systematically varied to probe the effects of chain length, branching, and aromaticity on bioactivity. Similarly, the synthesis of ether derivatives can introduce different functional groups that may enhance or alter the compound's biological profile.

While specific studies detailing the synthesis and comprehensive bioactivity profiling of a wide array of this compound derivatives are not extensively reported in publicly available literature, the general principles of SAR studies on terpenoids suggest that such derivatives would be crucial for identifying key structural features required for activity. It is known that for many terpenoids, the presence and nature of oxygen-containing functional groups are critical for their biological effects, including antimicrobial and anti-inflammatory actions. Therefore, a systematic exploration of Santolina alcohol derivatives is a promising avenue for drug discovery.

Table 1: Proposed this compound Derivatives for Bioactivity Screening

Derivative TypeR Group VariationPotential Impact on Properties
Esters Short-chain alkyl (e.g., acetate (B1210297), propionate)Increased lipophilicity, potential for hydrolysis in vivo
Long-chain alkyl (e.g., palmitate, stearate)Significantly increased lipophilicity, altered membrane permeability
Aromatic (e.g., benzoate, salicylate)Introduction of planar structures, potential for π-π stacking interactions
Amino acid conjugatesImproved water solubility, potential for targeted delivery
Ethers Alkyl (e.g., methyl, ethyl, benzyl)Increased stability compared to esters, altered hydrogen bonding capacity
Silyl ethers (e.g., TMS, TBDMS)Increased lipophilicity, useful as protecting groups in further synthesis

Exploration of Analogues with Modified Carbon Skeletons

Altering the carbon skeleton of this compound presents another important strategy for developing novel analogues with potentially enhanced or new biological activities. As an irregular monoterpene, its unique carbon framework offers several possibilities for modification. Synthetic approaches could focus on the reconstruction of the carbon skeleton to produce analogues with different ring sizes, altered substituent positions, or entirely different structural motifs.

For example, modifications to the vinyl and isobutenyl side chains could be explored. Hydrogenation of the double bonds would yield saturated analogues, allowing for an assessment of the role of unsaturation in bioactivity. Alternatively, the introduction of different functional groups onto the side chains could lead to compounds with novel properties.

While the synthesis of analogues of other irregular monoterpenes has been reported, specific studies detailing the systematic modification of the this compound carbon skeleton for SAR purposes are limited. However, such explorations are vital for understanding the structural requirements for its biological activity and for the design of more potent and selective therapeutic agents.

Design and Synthesis of Chirality-Modified Santolina Alcohol Analogues

Chirality plays a crucial role in the biological activity of many natural products, as enantiomers often exhibit different pharmacological and toxicological profiles. This compound possesses a chiral center, and therefore, the synthesis and biological evaluation of its enantiomer, (-)-Santolina alcohol, and other diastereomers are of significant interest.

The enantioselective synthesis of Santolina alcohol analogues would allow for a detailed investigation into the stereochemical requirements for its biological activity. Such studies are fundamental in medicinal chemistry, as they can lead to the development of single-enantiomer drugs with improved efficacy and reduced side effects.

While methods for the enantioselective synthesis of various chiral alcohols are well-established, their specific application to create a library of chirality-modified Santolina alcohol analogues for comprehensive SAR studies is not yet widely documented. The development of efficient synthetic routes to access these stereoisomers is a critical step towards understanding the chiral recognition mechanisms at their biological targets. The biological evaluation of these chiral analogues would provide invaluable insights into the three-dimensional structural requirements for activity.

Computational Chemistry Approaches in Derivative Design and Conformation

Computational chemistry offers powerful tools to guide the design and predict the properties of novel this compound derivatives and analogues. Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to rationalize experimental findings and to design new compounds with improved bioactivity.

Molecular docking simulations can predict the binding modes of Santolina alcohol derivatives with specific biological targets, such as microbial enzymes. These studies can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding and activity. This information can then be used to design new derivatives with enhanced binding affinity.

QSAR studies can establish a mathematical relationship between the chemical structure of Santolina alcohol analogues and their biological activity. By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties that are most important for bioactivity. These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

Conformational analysis, using methods such as Density Functional Theory (DFT), can provide insights into the three-dimensional structure and flexibility of Santolina alcohol and its derivatives. Understanding the preferred conformations of these molecules is crucial, as the biological activity is often dependent on the molecule adopting a specific shape to fit into the binding site of a receptor or enzyme.

While specific computational studies focused solely on this compound are not abundant in the literature, the application of these methods to other terpenoids has proven to be highly valuable in drug discovery. The integration of computational and experimental approaches will be essential for the efficient and rational design of novel Santolina alcohol-based therapeutic agents.

Mechanistic Biological Activities of + Santolina Alcohol and Its Derivatives

Antioxidant Mechanisms and Radical Scavenging Properties

(+)-Santolina alcohol is a component of essential oils from various Santolina species. While research often focuses on the entire essential oil, the antioxidant properties of its individual components are of significant interest.

Santolina species' essential oils, which contain this compound, have demonstrated radical scavenging capabilities in several in vitro assays.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. Studies on the essential oils of various Santolina species have shown DPPH radical scavenging activity. For instance, the essential oil of Santolina africana, which contains santolina alcohol, exhibited moderate antioxidant activity in a DPPH assay. nih.govresearchgate.net Similarly, extracts from Santolina chamaecyparissus have shown significant free radical scavenging activity in DPPH assays. greenpharmacy.infophcogcommn.org The antioxidant activity of essential oils from Achillea santolina has also been determined using the DPPH method, with the half-maximal inhibitory concentration (IC50) being a key parameter. nih.gov However, it is important to note that some studies have found the essential oil itself to have weaker antioxidant capacity compared to other extracts or standards. researchgate.netcerist.dz

Hydroxyl Radical Scavenging: The hydroxyl radical is a highly reactive oxygen species that can cause significant damage to biological molecules. The scavenging activity of plant extracts against hydroxyl radicals is an important indicator of their antioxidant potential. nih.gov

Nitric Oxide Radical Scavenging: Essential oils from plants in the Santolina genus have been shown to decrease nitric oxide (NO) release. For example, the essential oil of Santolina rosmarinifolia was found to decrease NO release with an IC50 value of 0.52 mg/mL in LPS-stimulated macrophages. nih.gov

Interactive Data Table: DPPH Radical Scavenging Activity of Santolina Species Extracts

Plant SpeciesExtract TypeDPPH Scavenging Activity (IC50)Reference
Santolina chamaecyparissusMethanol Extract5.61 µg/mL (ABTS assay) greenpharmacy.info
Achillea santolinaAqueous Extract720 µg/L ju.edu.jo
Achillea santolinaMethanolic Extract320 µg/L ju.edu.jo

Note: Data may be from assays on whole essential oils or various extracts containing this compound, not on the isolated compound itself.

The antioxidant effects of natural compounds often extend beyond direct radical scavenging to the modulation of cellular antioxidant pathways. Phenolic compounds found in Santolina extracts, such as flavonoids and phenolic acids, are known to possess robust antioxidant properties. nih.gov These compounds can neutralize free radicals and decrease the production of pro-inflammatory cytokines by blocking key signaling pathways like NF-κB and MAPK. nih.gov

Antimicrobial Efficacy and Mechanisms of Action

This compound, as a constituent of Santolina essential oils, contributes to the antimicrobial properties observed for these oils.

Essential oils from the Santolina genus have demonstrated notable antibacterial activity against Gram-positive bacteria.

Staphylococcus aureus : The essential oil of Santolina africana has been shown to be effective against Staphylococcus aureus, with an inhibition zone of 19.7 mm. nih.gov Other studies on Santolina species have also reported antibacterial activity against S. aureus. nih.gov For instance, the essential oil of Santolina corsica exhibited appreciable antibacterial activity against this bacterium. nih.govnih.gov

Bacillus subtilis : Essential oils from Santolina africana have shown potent activity against Bacillus subtilis, with an inhibition zone of 20.15 mm. nih.govuni-plovdiv.bg

Interactive Data Table: Antibacterial Activity of Santolina Essential Oils

Plant SpeciesBacteriaInhibition Zone (mm)Reference
Santolina africanaStaphylococcus aureus19.7 nih.gov
Santolina africanaBacillus subtilis20.15 nih.govuni-plovdiv.bg
Santolina chamaecyparissusStaphylococcus aureus37 cerist.dz
Santolina chamaecyparissusBacillus subtilis36 cerist.dz

Note: The data reflects the activity of the entire essential oil, not solely this compound.

The essential oils of Santolina species have also been found to possess significant antifungal properties.

Candida albicans : The essential oil of Santolina rosmarinifolia has demonstrated a strong antifungal effect against yeasts, including Candida albicans, with Minimum Inhibitory Concentrations (MIC) ranging from 0.14–0.29 mg/mL. nih.gov Similarly, the volatile oil of Santolina chamaecyparissus has been shown to be effective against C. albicans. researchgate.netnih.gov

Aspergillus spp. : The essential oil of Santolina africana showed potent activity against Aspergillus fumigatus with an inhibition zone of 17.5 mm. nih.gov The essential oil of S. rosmarinifolia also inhibited the growth of Aspergillus species. nih.gov

Interactive Data Table: Antifungal Activity of Santolina Essential Oils

Plant SpeciesFungiMIC (mg/mL)Inhibition Zone (mm)Reference
Santolina rosmarinifoliaYeasts (e.g., C. albicans)0.14–0.29- nih.gov
Santolina africanaAspergillus fumigatus-17.5 nih.gov
Santolina chamaecyparissusCandida albicans-17 researchgate.net

Bacterial and fungal biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents.

The essential oil of Santolina rosmarinifolia has been shown to decrease biofilm formation in C. albicans, with a notable effect after 24 hours at a concentration of MIC/2. nih.gov Furthermore, it was also capable of disrupting preformed biofilms. nih.gov The ability of essential oils to inhibit the initial adherence of bacteria, a critical step in biofilm formation, has been observed for other essential oils, such as that of Achillea santolina against methicillin-resistant Staphylococcus aureus (MRSA). umlub.pl Natural compounds can prevent biofilm formation by interfering with bacterial attachment, motility, and the production of virulence factors. nih.gov

Potential Targets and Synergistic Effects

While research specifically isolating the targets and synergistic effects of this compound is limited, the broader context of terpenoid pharmacology suggests potential avenues for its activity. Terpenoids, as a class of compounds, are known to interact with various cellular and molecular targets to exert their anti-inflammatory effects. It is plausible that this compound, as a monoterpene alcohol, may share some of these general mechanisms.

Future research could focus on identifying the specific molecular targets of this compound and its derivatives. Investigating its potential for synergistic interactions with other phytochemicals or conventional anti-inflammatory agents could unveil novel therapeutic strategies for inflammatory conditions.

Anti-inflammatory Pathways and Immunomodulatory Effects

Extracts from plants of the Santolina and Achillea genera, known sources of this compound, have demonstrated significant anti-inflammatory and immunomodulatory properties. These effects are attributed to the complex mixture of phytochemicals present in the extracts, including terpenoids like this compound.

Overproduction of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines is a hallmark of inflammatory conditions. Extracts containing this compound have been shown to inhibit the production of these key molecules.

Essential oil from Santolina rosmarinifolia has been found to decrease the release of nitric oxide. mdpi.com This inhibitory effect on NO production is significant as excessive NO, produced by inducible nitric oxide synthase (iNOS), is a pro-inflammatory mediator implicated in the pathogenesis of various inflammatory diseases. nih.gov The essential oil was also observed to reduce the protein levels of iNOS and pro-interleukin-1β (pro-IL-1β), a precursor to the potent pro-inflammatory cytokine IL-1β. mdpi.com

Furthermore, studies on Achillea santolina extracts have demonstrated a reduction in serum levels of interleukin-6 (IL-6), another critical pro-inflammatory cytokine. Methanolic extracts of A. Santolina exhibited dose-related reductions in paw edema, hyperalgesia, and serum IL-6 levels in rats. idexlab.com Similarly, extracts from Artemisia asiatica, another plant containing terpenoids, have been shown to suppress the production of NO, tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 in macrophages. knu.ac.krnih.gov

Table 1: Inhibition of Pro-inflammatory Mediators by Plant Extracts Containing Terpenoids

Plant Extract/Essential OilMediator InhibitedExperimental ModelReference
Santolina rosmarinifolia Essential OilNitric Oxide (NO), pro-IL-1β, iNOSLPS-stimulated macrophages mdpi.com
Achillea santolina Methanolic ExtractInterleukin-6 (IL-6)CFA-induced inflammation in rats idexlab.com
Artemisia asiatica Ethanol ExtractNitric Oxide (NO), TNF-α, Prostaglandin E2LPS-stimulated macrophages knu.ac.krnih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and iNOS. nih.gov The anti-inflammatory effects of extracts containing this compound are, in part, mediated through the modulation of this key pathway.

The essential oil of Santolina rosmarinifolia has been suggested to modulate the expression of Nos2 (the gene encoding iNOS) and Il1b (the gene encoding IL-1β) by inhibiting the activation of NF-κB. mdpi.com This is a significant finding, as the activation of the NF-κB pathway is a central event in the inflammatory response. nih.gov Similarly, ethanol extracts of Artemisia asiatica have been shown to inhibit the nuclear translocation of NF-κB, which is a critical step in its activation. knu.ac.krnih.gov This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators. knu.ac.krnih.gov

The modulation of the NF-κB pathway by these plant extracts highlights a key mechanism through which their constituent compounds, potentially including this compound, exert their anti-inflammatory effects. By targeting this central signaling pathway, these natural products can effectively downregulate the inflammatory cascade.

Neuroprotective Potential and Mechanisms of Neuronal Preservation (Based on Achillea santolina extract studies)

Extracts from Achillea santolina, a plant known to contain this compound, have shown promise in providing neuroprotection, particularly in models of neuronal damage. These neuroprotective effects are closely linked to the anti-inflammatory and antioxidant properties of the plant's constituents.

In a study investigating the effects of an alcoholic extract of Achillea santolina on spinal cord alpha motoneuron degeneration following sciatic nerve injury in rats, the extract demonstrated significant neuroprotective effects. knu.ac.krnih.gov Following nerve compression, a significant decrease in the density of alpha-motoneurons was observed in the untreated group. nih.gov However, treatment with the Achillea santolina extract led to a significant increase in the density of these neurons, suggesting a restorative and protective effect on the spinal cord motor neurons. nih.gov

The study concluded that the compounds within the alcoholic extract of Achillea santolina flowers, likely including its terpenoid constituents, possess restorative and neuroprotective capabilities due to their anti-inflammatory and antioxidant factors. nih.gov

Table 2: Neuroprotective Effects of Achillea santolina Extract on Spinal Cord Motor Neurons

Treatment GroupOutcomeKey FindingReference
Sciatic Nerve Compression (Control)Significant decrease in alpha-motoneuron densityNeuronal degeneration following injury nih.gov
Compression + Achillea santolina ExtractSignificant increase in alpha-motoneuron density compared to controlNeuroprotective and restorative effects nih.gov

The neuroprotective effects of Achillea santolina extracts are intrinsically linked to their ability to counteract oxidative stress and inflammation in neural tissues. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive products, plays a significant role in the pathogenesis of neurodegenerative diseases and neuronal injury. nih.gov

Extracts of Achillea santolina have been shown to possess antioxidant activity. nih.gov This antioxidant capacity is crucial for protecting neural tissues from oxidative damage. By scavenging free radicals and reducing oxidative stress, the components of the extract can help preserve neuronal integrity and function.

Furthermore, the anti-inflammatory properties of Achillea santolina, as discussed in the previous sections, contribute significantly to its neuroprotective potential. Inflammation is a key component of the secondary injury cascade following neuronal damage. By inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways, the extract can create a more favorable environment for neuronal survival and repair. The combined anti-inflammatory and antioxidant actions of the compounds in Achillea santolina extract provide a multi-faceted approach to neuroprotection. nih.gov

Emerging Biological Activities and Therapeutic Prospects

Recent studies have highlighted the potential of compounds derived from the Santolina genus in managing conditions such as hyperglycemia and cancer. While much of the research has centered on crude extracts or essential oils of Santolina species, the specific contributions of individual constituents like this compound are of growing interest to the scientific community.

Anti-hyperglycemic Activity through Enzyme Inhibition (e.g., α-glucosidase)

The regulation of carbohydrate-metabolizing enzymes is a key strategy in the management of type 2 diabetes. One of the most critical of these enzymes is α-glucosidase, which is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Research into the ethyl acetate (B1210297) extract of Santolina chamaecyparissus has demonstrated its potential to inhibit α-glucosidase in a concentration-dependent manner. nih.govsrce.hr This suggests that constituents within the plant, which may include this compound, possess anti-hyperglycemic properties. One study determined the IC50 value of the extract to be 110 ± 4.25 µg/mL, which was comparable to the standard drug acarbose (IC50 105 ± 3.74 µg/mL). nih.govsrce.hr While these findings are promising for the plant extract as a whole, further investigation is required to isolate and confirm the specific inhibitory activity of this compound against α-glucosidase.

Table 1: α-Glucosidase Inhibitory Activity of Santolina chamaecyparissus Ethyl Acetate Extract

SampleIC50 (µg/mL)
S. chamaecyparissus EAE110 ± 4.25
Acarbose (Standard)105 ± 3.74

Anticancer Research Avenues (e.g., Modulation of Gene Expression)

The exploration of natural compounds for novel anticancer therapies is a significant area of research. The essential oil of Santolina chamaecyparissus, which contains a variety of monoterpenes including artemisia ketone and camphor (B46023), has been shown to exhibit in vitro anticancer activity against non-small cell lung cancer cells. cu.edu.tr This activity is attributed to the induction of apoptosis and the inhibition of cell motility. cu.edu.tr

A key mechanism in the progression of many cancers is the aberrant expression of certain genes that control cell growth, proliferation, and survival. One such gene is the Epidermal Growth Factor Receptor (EGFR). Studies on an ethyl acetate extract of S. chamaecyparissus have shown that it can negatively regulate the expression of the EGFR protein in human breast cancer cell lines (MCF7). nih.govsrce.hr Specifically, treatment with the extract at a concentration of 100 µg/mL resulted in a negative expression value of -0.69297105 for EGFR. nih.govsrce.hr This suggests that components within the extract, potentially including this compound or its derivatives, may have the ability to modulate gene expression involved in cancer pathways.

Further research has indicated that major components of the Santolina essential oil, such as artemisia ketone, may exert their anticancer effects by binding to proteins like ezrin, which is involved in cell motility, and by interacting with DNA. cu.edu.tr While these findings point to the potential of the plant's constituents in cancer therapy, direct evidence of this compound's role in modulating the expression of cancer-related genes is a critical area for future research.

Table 2: Effect of Santolina chamaecyparissus Ethyl Acetate Extract on EGFR Gene Expression in MCF7 Cells

TreatmentConcentration (µg/mL)EGFR Expression Value
S. chamaecyparissus EAE100-0.69297105

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating (+)-Santolina alcohol from the complex matrices in which it is often found, such as essential oils from various plant species.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-FID)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. researchgate.netresearcher.life Its high resolution and sensitivity make it ideal for separating components of essential oils. When coupled with a Flame Ionization Detector (GC-FID), it allows for the quantification of this compound. For definitive identification, GC is often hyphenated with Mass Spectrometry (GC-MS). researchgate.netresearcher.lifenih.gov This combination provides both the retention time from the GC, a characteristic feature of the compound under specific chromatographic conditions, and the mass spectrum from the MS, which offers a molecular fingerprint. researchgate.netnih.gov

The identification of this compound in essential oil samples is typically achieved by comparing its GC retention index (RI) and its mass spectrum with those of authentic standards or with data from established libraries like the NIST Mass Spectrometry Data Center. researchgate.netnih.govmdpi.com The use of capillary columns with different polarities, such as polar polyethylene (B3416737) glycol and non-polar HP-5 MS, can aid in resolving co-eluting compounds and confirming identification. researchgate.netnist.gov For instance, in the analysis of essential oils from Achillea ageratum and Santolina africana, GC-MS was instrumental in identifying and quantifying this compound alongside other major constituents. researchgate.netmdpi.com

Table 1: GC Retention Indices for Santolina alcohol

Column Type Retention Index (RI) Reference
Standard non-polar 1019, 1021, 1024, 1027, 1029, 1030, 1033 nih.gov
Semi-standard non-polar 1026.2, 1034, 1036, 1038, 1041, 1051 nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, ELSD)

While GC is more common for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis of monoterpenes, including alcohols. nih.gov For compounds like this compound that lack a strong UV chromophore, detection can be challenging. However, derivatization or the use of universal detectors like an Evaporative Light Scattering Detector (ELSD) can overcome this limitation. Alcohols can be detected by UV detectors, often at low wavelengths around 210 nm, though sensitivity might be limited. shodex.comresearchgate.net HPLC methods, particularly when using a C18 reversed-phase column, can be developed for the separation and quantification of alcohols. nih.govresearchgate.net While specific HPLC methods dedicated solely to this compound are not extensively documented in the provided context, the principles of HPLC analysis of similar monoterpene alcohols are applicable.

Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)

Ultra-Performance Liquid Chromatography (UPLC) provides faster analysis and better resolution compared to conventional HPLC. When coupled with High-Resolution Mass Spectrometry (HRMS), it becomes a powerful tool for the analysis of complex mixtures and the identification of unknown compounds. nih.govamericanpharmaceuticalreview.com UPLC-HRMS can be used to determine the precise mass-to-charge ratio (m/z) of ions, which allows for the calculation of the elemental composition of a molecule. google.com This technique was utilized to analyze extracts of Santolina chamaecyparissus, confirming the molecular weight of a target metabolite. google.com Although not specifically detailed for this compound in the provided results, UPLC-HRMS is a highly suitable method for its characterization, particularly in metabolic studies or for the analysis of complex extracts where high sensitivity and mass accuracy are required. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound. mdpi.com

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule, including the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) of protons in an alcohol can vary, and the signal for the hydroxyl (-OH) proton can sometimes be broad or exchange with deuterated solvents. ayazhafiz.compsu.edu

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.com Each unique carbon atom in the structure of this compound will give a distinct signal in the ¹³C NMR spectrum. mdpi.comresearchgate.net The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², sp) and its local electronic environment. The identification of individual components in essential oils, including this compound, can be confirmed by comparing their ¹³C NMR data with reference spectra. mdpi.commdpi.com

Table 2: Representative NMR Data for Alcohols

Nucleus Typical Chemical Shift Range (ppm) Notes
¹H (hydroxyl) 0.5 - 6.0 (variable) Position and shape are concentration and solvent dependent. ayazhafiz.com
¹H (alkyl) 0.9 - 1.8 Shifts depend on proximity to functional groups.
¹³C (C-O) 50 - 80 Deshielded compared to alkane carbons.
¹³C (alkyl) 10 - 50 Shielded region of the spectrum.

Note: This table provides general ranges for alcohols and is not specific to this compound.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and, through analysis of its fragmentation pattern, valuable structural information. nih.govscienceready.com.au The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular formula, C₁₀H₁₈O (molecular weight: 154.25 g/mol ). nih.govnist.gov

The fragmentation pattern is a unique characteristic of a molecule. scienceready.com.au In the mass spectrometer, the molecular ion fragments in predictable ways, and the resulting charged fragments are detected. scienceready.com.ausavemyexams.com For alcohols, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). savemyexams.comlibretexts.org The analysis of these fragments helps to piece together the structure of the parent molecule. The mass spectrum of Santolina alcohol is available in databases such as the NIST WebBook, which serves as a reference for its identification. nih.govnist.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
1,8-cineole
Yomogi alcohol
Artemisia ketone
Artemisia alcohol
Germacrene D
Myrcene
Spathulenol
α-bisabolol
β-pinene
cis-chrysanthenol
Capillene
Camphor (B46023)
Terpinen-4-ol
Lyratol
Linalool
Borneol
Limonene (B3431351)
Vulgarone B
β-phellandrene
Ethanol
Methanol

Quantitative Analysis and Standardization of this compound Content in Complex Matrices

The accurate quantification of this compound in complex matrices, such as essential oils and plant extracts, is crucial for the standardization and quality control of natural products. Various advanced analytical techniques are employed for this purpose, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most prominent.

Gas chromatography, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the most widely applied method for analyzing the volatile constituents of essential oils. For quantification, GC-FID is particularly useful as it provides relative percentages of the components based on peak area normalization. nih.gov The identification of this compound is confirmed by comparing its retention index and mass spectrum with those of reference standards and library data. mdpi.comdergipark.org.tr Studies have reported significant variability in the concentration of this compound depending on the plant species, geographical origin, and extraction method. For instance, the essential oil of Achillea filipendulina from Tajikistan was found to contain 43.6–46.3% santolina alcohol. derpharmachemica.com In contrast, its concentration in Santolina africana from Algeria ranged from 0.2% to 14.0%, while samples from Morocco contained 16.2%. nih.govdergipark.org.tr Different extraction and analysis techniques also yield varying quantitative results; in one study on Achillea fragrantissima, hydrodistillation (HD) yielded an essential oil with 27.21% santolina alcohol, while solid-phase microextraction (SPME) analysis of the same plant material indicated a concentration of 30.77%. tandfonline.com

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has also been utilized for the quantification of active compounds in Santolina extracts. google.com This method is suitable for less volatile components and can be used to standardize extracts by quantifying specific marker compounds. For example, a crude extract of Santolina chamaecyparissus was analyzed by HPLC-UV at 310 nm to quantify an active metabolite. google.com The integration of chemometric techniques with chromatographic data further enhances the reliability of quantification and aids in the authentication of essential oils, supporting the standardization process for various applications. mdpi.com

The following table summarizes the quantitative findings of this compound in various plant species from different studies.

Bioassay-Guided Fractionation and Isolation Methodologies

Bioassay-guided fractionation is a systematic process used to identify and isolate bioactive compounds from complex mixtures, such as plant extracts. mdpi.com This strategy is fundamental in natural product research for discovering new therapeutic agents, where each step of separation is monitored by a specific biological assay. mdpi.comresearchgate.net The process generally involves the preparation of a crude extract, which is then tested for a particular biological activity (e.g., antimicrobial, antioxidant, or cytotoxic effects). mdpi.comunila.ac.id

If the crude extract shows promising activity, it is subjected to a series of chromatographic separation steps. mdpi.com A common initial step is liquid-liquid partitioning to separate compounds based on their polarity, for instance, by partitioning an ethanolic extract between hexane, ethyl acetate (B1210297), and water. mdpi.com Each resulting fraction is then re-evaluated in the bioassay to identify the most active fraction. unila.ac.idmdpi.com

The most potent fraction is then further purified using various chromatographic techniques. researchgate.net These can include open column chromatography, vacuum liquid chromatography (VLC), medium-pressure liquid chromatography (MPLC), and ultimately high-performance liquid chromatography (HPLC) to isolate pure, active compounds. researchgate.netunila.ac.id

Chiroptical Properties and Stereochemical Investigations

Principles of Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the chirality of a molecule. wikipedia.org The two most prominent methods are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). slideshare.net These phenomena arise from the differential interaction of a chiral molecule with left- and right-circularly polarized light. researchgate.net

A molecule is considered chiral if it is non-superimposable on its mirror image, a property that is fundamental to many biological molecules. wikipedia.org When linearly polarized light passes through a chiral sample, it can be considered as being composed of two counter-rotating components of circularly polarized light.

Optical Rotatory Dispersion (ORD): This technique measures the variation of the optical rotation of a substance with the wavelength of light. wikipedia.org A chiral molecule will transmit left- and right-circularly polarized light at different velocities, causing a rotation in the plane of polarized light. researchgate.net This rotation angle is dependent on the wavelength, and an ORD spectrum is a plot of this specific rotation against wavelength. wikipedia.org The variation of rotation with wavelength is known as rotatory dispersion. wikipedia.org

Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net This differential absorption occurs at wavelengths corresponding to the electronic transitions of the molecule. slideshare.net A CD spectrum is a plot of this difference in absorption (ΔA = AL - AR) versus wavelength. For a molecule to exhibit a CD spectrum, it must be chiral and possess a chromophore that absorbs light in the measured spectral region. chemistrywithatwist.com

ORD and CD are closely related phenomena, and one spectrum can often be calculated from the other. wikipedia.org Together, they are powerful tools in organic chemistry and biochemistry for characterizing chiral compounds. wikipedia.orgnih.gov

Table 1: Comparison of Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Feature Optical Rotatory Dispersion (ORD) Circular Dichroism (CD)
Principle Measures the change in optical rotation as a function of wavelength. wikipedia.org Measures the differential absorption of left and right circularly polarized light. researchgate.net
Phenomenon Difference in the refractive index for left and right circularly polarized light. researchgate.net Difference in the molar extinction coefficient for left and right circularly polarized light. slideshare.net
Measurement Angle of rotation (α) or specific rotation [α]. Ellipticity (θ) or molar ellipticity [θ].
Requirement Chirality. wikipedia.org Chirality and a chromophore that absorbs in the UV-Vis region. chemistrywithatwist.com
Spectral Appearance Broad curves that extend over a wide wavelength range. Discrete bands (positive or negative) centered at absorption maxima.

Theoretical Prediction of Chiroptical Responses (e.g., Ab initio Calculations, Density Functional Theory (DFT))

In modern stereochemical analysis, experimental chiroptical data is often complemented by theoretical predictions. Quantum mechanical calculations, particularly ab initio methods, have become indispensable for simulating ORD and CD spectra. chemistrywithatwist.com

Ab initio Calculations: These methods solve the Schrödinger equation without empirical parameters, relying on first principles. While highly accurate, methods like coupled-cluster (CC) theory can be computationally demanding and are often restricted to smaller molecules. chemistrywithatwist.com

Density Functional Theory (DFT): DFT has become the method of choice for predicting chiroptical properties due to its favorable balance of accuracy and computational cost. chemistrywithatwist.commdpi.com Time-dependent DFT (TDDFT) is specifically used to calculate electronic excited states, making it highly effective for simulating Electronic Circular Dichroism (ECD) and ORD spectra. mdpi.comacs.org The process generally involves:

Geometry Optimization and Frequency Calculation: Optimizing the geometry of each conformer and ensuring it is a true energy minimum.

Spectral Calculation: Using TDDFT to calculate the excitation energies and rotatory strengths for each conformer. mdpi.com

Spectral Simulation: Generating a simulated spectrum by averaging the contributions of each conformer based on their Boltzmann population. mdpi.com

The close agreement between a simulated spectrum for a specific, assumed absolute configuration and the experimentally measured spectrum provides a reliable assignment of the molecule's true absolute configuration. acs.orgd-nb.info

Table 2: Overview of Theoretical Methods for Chiroptical Prediction

Method Description Advantages Disadvantages
Hartree-Fock (HF) A foundational ab initio method that does not include electron correlation. Relatively low computational cost. Less accurate for predicting chiroptical properties compared to DFT. chemistrywithatwist.com
Density Functional Theory (DFT) A quantum mechanical method that models electron correlation via functionals of the electron density. Provides reasonably accurate results at a moderate computational cost. chemistrywithatwist.com Accuracy is dependent on the choice of functional and basis set. chemistrywithatwist.com
Time-Dependent DFT (TDDFT) An extension of DFT used to study excited states. Efficient and accurate for predicting ECD and ORD spectra. mdpi.comacs.org Can be less accurate for certain types of electronic transitions.
Coupled-Cluster (CC) A highly accurate ab initio method that includes a high degree of electron correlation. Considered more accurate than DFT. chemistrywithatwist.com Substantially time-consuming and restricted to smaller molecules. chemistrywithatwist.com

Experimental Determination of Optical Purity and Absolute Configuration of (+)-Santolina Alcohol

The designation "this compound" indicates that it is the dextrorotatory enantiomer, meaning it rotates the plane of polarized light to the right. This is an experimentally determined property measured using a polarimeter. The IUPAC name for this specific stereoisomer is (3S)-3-ethenyl-2,5-dimethyl-4-hexen-2-ol, which defines its absolute configuration at the chiral center as 'S'. thegoodscentscompany.com

Optical Rotation Measurement: Polarimetry would be used to measure the specific rotation, confirming the "(+)" nature of the enantiomer. Comparing this value to literature data can help confirm its identity if it has been previously characterized. stackexchange.com

Chiral Chromatography: To determine the optical purity or enantiomeric excess (ee), the sample would be analyzed using a chiral stationary phase in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). This separates the (+) and (-) enantiomers, allowing for their quantification. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy, the infrared analogue of ECD, can be a powerful tool. nih.gov It is highly sensitive to the three-dimensional structure of a molecule.

Comparison with Theoretical Predictions: The definitive assignment of the 'S' configuration would most reliably be achieved by comparing the experimental CD or VCD spectrum with spectra calculated using DFT for both the 'S' and 'R' enantiomers. mdpi.comresearchgate.net A strong correlation between the experimental spectrum and the calculated spectrum for the 'S' configuration would provide unambiguous confirmation of the absolute stereochemistry. researchgate.net

Competing Enantioselective Acylation (CEA): Modern methods like CEA coupled with LC/MS analysis can also be used to determine the absolute configuration of secondary alcohols in minute quantities, which is particularly useful for natural products. nih.gov

Applications of Chiroptical Methods in Understanding Stereoisomeric Influences on Bioactivity

The stereochemistry of a molecule is often crucial to its biological activity. solubilityofthings.com Biological systems, such as enzymes and receptors, are inherently chiral and frequently interact differently with the various stereoisomers of a substrate or drug. nih.govsolubilityofthings.com This can lead to one enantiomer having a desired therapeutic effect while the other is less active, inactive, or even toxic. nih.gov

Chiroptical methods are indispensable in this context for several reasons:

Ensuring Stereochemical Purity: In the pharmaceutical industry, regulatory agencies require strict control over the stereoisomeric composition of chiral drugs. Chiroptical techniques like CD and polarimetry are used to confirm the identity and optical purity of the active pharmaceutical ingredient (API). nih.gov

Correlating Structure and Function: By establishing the absolute configuration of a bioactive natural product, chiroptical methods provide the foundational structural information needed to understand its interaction with a biological target. This is essential for structure-activity relationship (SAR) studies.

Analyzing Conformational Changes: CD spectroscopy is particularly sensitive to the secondary structure of proteins and can be used to study conformational changes upon ligand binding. This helps elucidate the mechanism by which a chiral molecule like this compound might exert a biological effect.

Resolving Ambiguous Structures: When other methods like X-ray crystallography are not feasible (e.g., for non-crystalline compounds), a combination of experimental and theoretically calculated chiroptical data is often the definitive way to determine the absolute configuration of a complex bioactive molecule. mdpi.comresearchgate.net

Therefore, the application of chiroptical spectroscopy is not merely an analytical exercise but a critical component in the fields of drug discovery, natural product chemistry, and molecular biology for ensuring safety and understanding the fundamental basis of biological activity. nih.govcuni.cz

Future Research Directions and Translational Perspectives

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation of (+)-Santolina Alcohol Production

The biosynthesis of terpenoids, including this compound, is a complex process involving numerous enzymes and regulatory genes. pnas.orgontosight.ai While the general isoprenoid pathway is understood, the specific enzymes responsible for the final steps in this compound synthesis remain to be fully characterized. Future research should focus on identifying and characterizing the specific terpene synthases (TPS) and cytochrome P450 enzymes that catalyze the conversion of precursor molecules like geranyl diphosphate (B83284) (GPP) into the final alcohol. pnas.org

Understanding the genetic regulation of this pathway is equally crucial. This involves identifying transcription factors and other regulatory elements that control the expression of biosynthetic genes. ontosight.ai Studies on related plants, such as Artemisia annua, have shown that the production of terpenoids is tightly regulated at the genetic level. reading.ac.uk Investigating the genetic diversity within and between species known to produce this compound, such as those in the Artemisia and Santolina genera, could reveal key insights into the regulation of its production. d-nb.info

Key Research Questions:

What are the specific terpene synthases and cytochrome P450s involved in the biosynthesis of this compound?

What are the key transcription factors and regulatory networks that control the expression of these biosynthetic genes?

How does the genetic makeup of different plant species and varieties influence the yield of this compound?

Development of More Efficient and Sustainable Green Synthetic Routes for this compound

While this compound can be extracted from natural sources, chemical synthesis offers a more controlled and potentially scalable production method. However, traditional chemical syntheses can be complex and may not be environmentally friendly. pnas.orgrsc.org Therefore, a significant area for future research is the development of green and sustainable synthetic routes.

This includes exploring biocatalysis, which utilizes enzymes to perform specific chemical transformations with high selectivity and efficiency under mild conditions. numberanalytics.com Another promising approach is the use of green chemistry principles, which aim to reduce waste and utilize renewable resources. numberanalytics.comacs.orgresearchgate.net For instance, developing catalytic systems that are highly efficient and can be recycled would significantly improve the sustainability of this compound synthesis. acs.org

Table 1: Comparison of Synthetic Approaches for this compound

Synthetic ApproachAdvantagesDisadvantagesFuture Research Focus
Traditional Chemical Synthesis Well-established principlesOften involves harsh reagents, multiple steps, and low atom economy. rsc.orgOptimization of existing routes for higher yields and reduced environmental impact.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. numberanalytics.comEnzyme stability and cost can be a limitation.Discovery and engineering of robust enzymes for specific synthetic steps.
Green Chemistry Reduces waste, utilizes renewable feedstocks, improves safety. acs.orgresearchgate.netMay require development of new catalysts and reaction conditions.Design of novel, efficient, and recyclable catalysts.

In-depth Mechanistic Studies of Biological Activities at the Molecular and Cellular Levels

Preliminary studies have suggested a range of biological activities for this compound and essential oils containing it, including antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netmdpi.commdpi.com However, the underlying molecular and cellular mechanisms of these activities are not well understood.

Future research should employ a variety of in vitro and in vivo models to investigate how this compound interacts with specific cellular targets. For example, studies could explore its effects on key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway, or its ability to modulate the activity of enzymes involved in oxidative stress. uc.ptsrce.hr Understanding these mechanisms is essential for validating the therapeutic potential of this compound and for identifying specific applications.

Discovery and Rational Design of Novel Santolina Alcohol Analogues with Enhanced Bioactivity

The chemical structure of this compound provides a scaffold for the synthesis of novel analogues with potentially enhanced or modified biological activities. By systematically modifying different functional groups on the molecule, researchers can explore structure-activity relationships (SAR). u-szeged.hu

For example, altering the stereochemistry or introducing new substituents could lead to compounds with increased potency or selectivity for a particular biological target. u-szeged.hu This rational design approach, guided by computational modeling and SAR studies, can accelerate the discovery of new drug leads or other bioactive compounds.

Integration with Systems Biology and Omics Approaches in Phytochemical Research

The fields of genomics, transcriptomics, proteomics, and metabolomics—collectively known as "omics"—offer powerful tools for understanding the complex biology of plants and their phytochemicals. nih.gov Integrating these approaches into the study of this compound can provide a holistic view of its biosynthesis, regulation, and function.

For instance, transcriptomic analysis can identify genes that are co-expressed with the production of this compound, providing clues about its biosynthetic pathway and regulation. nih.gov Metabolomic profiling can reveal how the production of this compound is interconnected with other metabolic pathways in the plant. nih.gov This systems-level understanding can facilitate metabolic engineering efforts to enhance the production of this compound in plants or microbial hosts. pnas.org

Addressing Chemotype Variability and Environmental Influences in Plant-Derived Santolina Alcohol Research

The chemical composition of essential oils, including the concentration of this compound, can vary significantly depending on the plant's genetic makeup (chemotype) and environmental conditions. researchgate.netmdpi.comresearchgate.net This variability presents a challenge for the consistent production and application of plant-derived this compound.

Future research should focus on characterizing the different chemotypes of plants that produce this compound and understanding how environmental factors such as soil composition, climate, and harvest time influence its accumulation. researchgate.net This knowledge is critical for standardizing the quality and potency of natural extracts and for selecting optimal plant varieties for cultivation.

Potential Applications in Pharmaceutical, Cosmeceutical, and Agri-Food Industries

The diverse biological activities of this compound suggest a wide range of potential applications in various industries.

Pharmaceutical Industry : Its antimicrobial and anti-inflammatory properties make it a candidate for development as a therapeutic agent for infectious diseases and inflammatory conditions. uc.ptnih.govthieme-connect.com Further research is needed to validate its efficacy and safety for these applications.

Cosmeceutical Industry : The antioxidant and antimicrobial properties of this compound could be beneficial in skincare products. google.comacademie-sciences.fr It may help protect the skin from oxidative damage and be useful in formulations for acne-prone skin. google.com Extracts from Santolina species are already being explored for their use as preservatives in cosmetics. google.comacademie-sciences.fr

Agri-Food Industries : The antimicrobial properties of this compound suggest its potential use as a natural food preservative to extend the shelf life of food products. phytojournal.commdpi.com Additionally, its insecticidal properties could be explored for the development of natural pesticides in agriculture. researchgate.net

Table 2: Potential Industrial Applications of this compound

IndustryPotential ApplicationSupporting Biological Activity
Pharmaceutical Treatment of infectious diseases, anti-inflammatory drugs. nih.govthieme-connect.comAntimicrobial, Anti-inflammatory. uc.ptnih.gov
Cosmeceutical Skincare for aging and acne, natural preservative. google.comacademie-sciences.frAntioxidant, Antimicrobial. mdpi.comgoogle.com
Agri-Food Natural food preservative, biopesticide. mdpi.comresearchgate.netAntimicrobial, Insecticidal. phytojournal.comresearchgate.net

Q & A

Q. How is (+)-Santolina alcohol identified and quantified in plant matrices, and what methodological considerations ensure reproducibility?

this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), with calibration curves constructed using purified standards. For quantification, density-based methods (adapted from ethanol determination protocols) require distillation and alkalization of samples to isolate volatile compounds, followed by spectral analysis . Reproducibility hinges on strict control of extraction parameters (e.g., solvent polarity, temperature) and validation via inter-laboratory comparisons .

Q. What safety assessments are required for this compound in academic research applications?

Safety protocols should align with the IFRA Standard, which restricts Santolina oil use due to insufficient toxicological data . Researchers must conduct in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) and dermal sensitization studies. OECD guidelines for acute toxicity (e.g., LD50 determination in model organisms) are recommended to fill data gaps .

Advanced Research Questions

Q. What biosynthetic pathways underlie this compound production in Santolina species, and how can enzyme studies clarify its irregular terpene formation?

Biosynthesis involves cyclopropyl carbonium ion intermediates derived from chrysanthemyl pyrophosphate, as shown in cell-free enzyme preparations from Santolina species. Mechanistic studies suggest ring-opening reactions unique to santolina skeletons, distinct from lavandulyl pathways. Isotopic labeling of precursors (e.g., ¹³C-mevalonate) and NMR tracking can elucidate carbon rearrangement steps .

Q. How do ecological factors influence this compound variability in wild populations, and what experimental designs control for confounding variables?

Field studies show higher santolina alcohol content in wild accessions from specific sites (e.g., W1-5 in Table 4 of ). Controlled experiments should isolate variables like soil pH, altitude, and microbial interactions using factorial designs. Multivariate regression models can quantify the relative impact of each factor, while metabolomic profiling identifies co-varying metabolites .

Q. What strategies reconcile contradictory data on this compound’s bioactivity across studies?

Contradictions often arise from differences in extraction methods (e.g., solvent polarity affecting compound stability) or bioassay protocols. Meta-analyses should standardize data using effect size metrics (e.g., Hedge’s g) and assess publication bias via funnel plots. Replication studies with harmonized protocols (e.g., OECD-compliant assays) are critical .

Q. How can isotopic labeling trace this compound’s metabolic fate in plant systems?

Pulse-chase experiments with deuterated water (D₂O) or ¹³C-labeled glucose can track precursor incorporation into santolina alcohol. Time-course GC-MS analyses reveal turnover rates, while imaging mass spectrometry localizes biosynthesis hotspots in plant tissues .

Q. What statistical approaches validate synergistic effects of this compound in multi-component phytochemical studies?

Synergy is assessed via isobolographic analysis or combination index (CI) models. For example, CI < 1 indicates synergy in antimicrobial assays. Power analysis (α = 0.05, β = 0.2) ensures sufficient sample sizes, while mixed-effects models account for batch variability .

Q. What challenges arise in standardizing this compound extraction protocols, and how can they be mitigated?

Key challenges include solvent selection (polar vs. non-polar), degradation during storage, and matrix effects from co-extracted lipids. Standardization requires:

  • Stability studies : Assess degradation kinetics under varying temperatures and light exposure.
  • SPME optimization : Solid-phase microextraction parameters (fiber coating, adsorption time) must balance selectivity and yield .
  • Inter-laboratory validation : Collaborative trials using reference materials (e.g., NIST-certified extracts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Santolina alcohol
Reactant of Route 2
(+)-Santolina alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.